
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with the molecular formula C10H14BrNO4. It is known for its unique structure, which includes both amino and dihydroxy functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions followed by amino acid coupling. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the dihydroxy groups into quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide include:
- 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
- 2-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
- 2-Amino-3-(4,5-dihydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H14BrNO4 |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C10H13NO4.BrH/c1-5-2-8(12)9(13)4-6(5)3-7(11)10(14)15;/h2,4,7,12-13H,3,11H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
BPEBMLDWXAKBHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC(C(=O)O)N)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


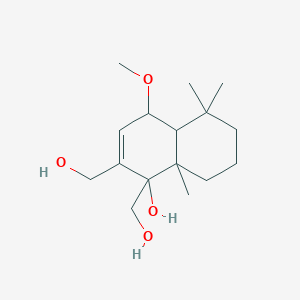

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
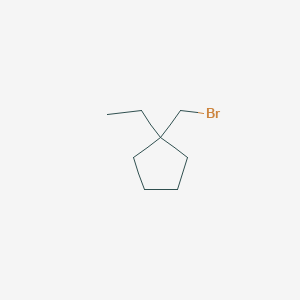
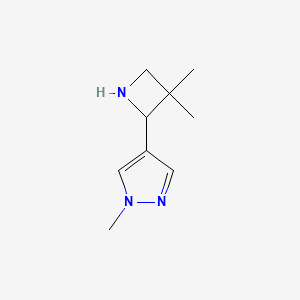

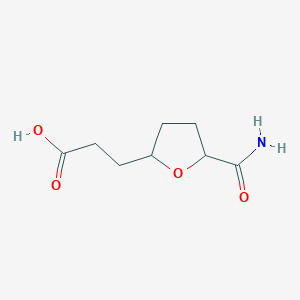

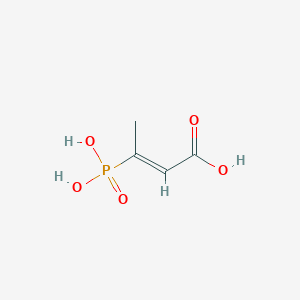
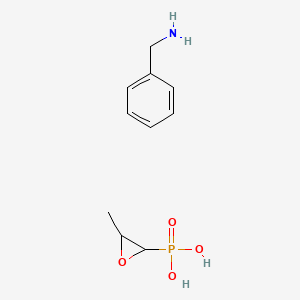

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
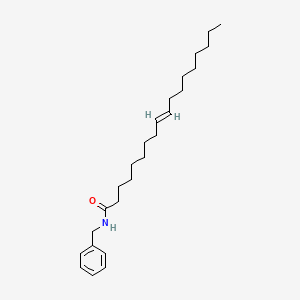
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
